molecular formula C15H9ClI2N2O3S B13807618 5-Chloro-2-[[[(2,5-diiodobenzoyl)amino]thioxomethyl]amino]-benzoic acid

5-Chloro-2-[[[(2,5-diiodobenzoyl)amino]thioxomethyl]amino]-benzoic acid

Cat. No.: B13807618
M. Wt: 586.6 g/mol
InChI Key: IKHHLCWDAHMBMI-UHFFFAOYSA-N
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Description

5-Chloro-2-[[[(2,5-diiodobenzoyl)amino]thioxomethyl]amino]-benzoic acid: is a complex organic compound with the chemical formula C15H9ClI2N2O3S and a molecular weight of 586.57 g/mol . This compound is characterized by the presence of chlorine, iodine, and sulfur atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific reagents and catalysts to ensure the correct positioning of these atoms .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as purification through crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[[[(2,5-diiodobenzoyl)amino]thioxomethyl]amino]-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-Chloro-2-[[[(2,5-diiodobenzoyl)amino]thioxomethyl]amino]-benzoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce chlorine and iodine atoms into complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[[[(2,5-diiodobenzoyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and iodine atoms may enhance its binding affinity to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C15H9ClI2N2O3S

Molecular Weight

586.6 g/mol

IUPAC Name

5-chloro-2-[(2,5-diiodobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H9ClI2N2O3S/c16-7-1-4-12(10(5-7)14(22)23)19-15(24)20-13(21)9-6-8(17)2-3-11(9)18/h1-6H,(H,22,23)(H2,19,20,21,24)

InChI Key

IKHHLCWDAHMBMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)NC(=S)NC(=O)C2=C(C=CC(=C2)I)I

Origin of Product

United States

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